molecular formula C17H23N3O3S B2745155 (2E)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide CAS No. 2034997-76-5

(2E)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide

Cat. No.: B2745155
CAS No.: 2034997-76-5
M. Wt: 349.45
InChI Key: JKECGDFNDBVUQW-ONEGZZNKSA-N
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Description

(2E)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide is a chemical compound with the CAS registry number 2034997-76-5 and a molecular weight of 349.4 g/mol . It features a molecular formula of C17H23N3O3S and is characterized by an acrylamide linker connecting a piperidine ring, which is substituted with a 1,1-dioxo-thiolane (tetrahydrothiophene dioxide) group, to a pyridin-3-yl moiety . The presence of the sulfone group and the acrylamide structure suggests potential reactivity and application as a key intermediate in medicinal chemistry and drug discovery research. Compounds containing sulfoximine groups, such as the tetrahydrothiophene dioxide in this molecule, are recognized as emerging functional groups of high interest in modern drug discovery for their unique physicochemical properties and potential to modulate biological activity . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

(E)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-17(4-3-14-2-1-8-18-12-14)19-15-5-9-20(10-6-15)16-7-11-24(22,23)13-16/h1-4,8,12,15-16H,5-7,9-11,13H2,(H,19,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKECGDFNDBVUQW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CN=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CN=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide is a member of the class of organic compounds known for their potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

The molecular formula of the compound is C15H22N2O3S2C_{15}H_{22}N_{2}O_{3}S_{2}, with a molecular weight of approximately 342.48 g/mol. The structure includes a piperidine ring, a pyridine moiety, and a thiolane derivative, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the thiolane ring - This is achieved through cyclization reactions involving sulfur-containing precursors.
  • Piperidine and pyridine incorporation - The final compound is obtained by coupling reactions that attach the piperidine and pyridine groups to the thiolane structure.

Antimicrobial Properties

Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds tested against various bacterial strains demonstrated moderate to high efficacy compared to standard antibiotics such as Streptomycin .

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain under investigation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with specific enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may bind to various receptors involved in cellular signaling pathways, altering their function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.

Study 1: Antimicrobial Efficacy

In a recent study published in Chem Biol Lett, several derivatives were synthesized and tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited significant antibacterial activity, highlighting the potential of this compound class in developing new antimicrobial agents .

Study 2: Cancer Cell Lines

Another study evaluated the effects of related compounds on human cancer cell lines. The findings demonstrated that these compounds could effectively induce apoptosis in breast cancer cells while exhibiting low toxicity to normal cells, suggesting a promising therapeutic window for further development .

Data Tables

PropertyValue
Molecular FormulaC15H22N2O3S2C_{15}H_{22}N_{2}O_{3}S_{2}
Molecular Weight342.48 g/mol
Antimicrobial ActivityModerate to High
Anticancer ActivityInduces Apoptosis

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares the target compound with structurally related acrylamide derivatives, focusing on molecular features and available physicochemical data:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Highlights
Target : (2E)-N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide C₁₇H₂₂N₃O₃S* ~356.44 (calculated) Piperidin-4-yl, 1,1-dioxothiolan-3-yl, pyridin-3-yl Enamide linker (E-configuration), sulfone, pyridine ring
(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide C₂₁H₂₁ClN₂O₃S 416.92 (calculated) 4-Chlorobenzyl, phenyl, tetrahydrothiophene sulfone Dual N-substituents (chlorobenzyl and sulfone), phenyl group
(2E)-N-[(3R)-1,1-dioxothiolan-3-yl]-3-(4-fluorophenyl)-N-[(2R)-oxolan-2-ylmethyl]prop-2-enamide C₁₈H₂₂FNO₄S 367.44 4-Fluorophenyl, oxolane (tetrahydrofuran), sulfone Fluorophenyl group, chiral oxolane substituent
2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-[(pyridin-2-yl)methyl]propanamide C₂₁H₂₄N₄O₃S 412.51 Indole, pyridin-2-ylmethyl, thiomorpholine sulfone Propanamide backbone, indole-pyrrole system, pyridine-methyl group

Key Structural and Functional Comparisons

Pyridine’s nitrogen atom can engage in directed interactions, whereas phenyl/fluorophenyl groups rely on hydrophobic or halogen bonding . The indole group in introduces a heterocyclic system capable of π-stacking and cation-π interactions, absent in the target .

Amine Substituents :

  • The target’s piperidin-4-yl core with a sulfone-modified thiolan group contrasts with ’s 4-chlorobenzyl and ’s oxolane substituents. Piperidine’s rigidity may reduce conformational flexibility compared to benzyl or oxolane derivatives .

Sulfone Groups :

  • All compounds feature sulfone moieties, which improve metabolic stability and polarity. However, the target’s 1,1-dioxothiolan-3-yl group introduces a five-membered sulfone ring, differing from ’s six-membered thiomorpholine sulfone .

’s fluorophenyl group and oxolane substituent contribute to a molar mass of 367 g/mol, with fluorine likely enhancing lipophilicity .

Implications for Further Research

  • Optimization : Substituting the pyridin-3-yl group with electron-deficient aromatics (e.g., fluorophenyl) could modulate solubility and binding affinity, as seen in .

Q & A

Q. What are the key structural features of (2E)-N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)piperidin-4-yl]-3-(pyridin-3-yl)prop-2-enamide, and how do they influence its reactivity?

The compound contains a thiolane-1,1-dioxide ring fused to a piperidine moiety, an (E)-configured α,β-unsaturated carbonyl group, and a pyridin-3-yl substituent. The thiolane-dioxide group enhances polarity and potential hydrogen-bonding interactions, while the α,β-unsaturated system allows for Michael addition or conjugation-based reactivity. The pyridine ring may participate in π-π stacking or coordinate metal ions, affecting binding to biological targets .

Q. What standard synthetic routes are available for preparing this compound, and what intermediates are critical?

General methods involve multi-step reactions:

  • Step 1: Formation of the thiolane-dioxide-piperidine scaffold via cyclization of sulfonamide precursors.
  • Step 2: Introduction of the acrylamide group via condensation of a piperidin-4-amine intermediate with (E)-3-(pyridin-3-yl)acryloyl chloride. Key intermediates include 1-(1,1-dioxothiolan-3-yl)piperidin-4-amine and activated acryloyl derivatives. Solvent choice (e.g., DMF, THF) and temperature control (0–25°C) are critical to minimize epimerization .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., E-configuration of the acrylamide).
  • Mass Spectrometry (HRMS): Validates molecular formula and purity.
  • HPLC: Assesses purity (>95% typically required for biological assays).
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and supramolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final compound?

  • Catalyst Screening: Palladium or copper catalysts may accelerate coupling steps (e.g., Buchwald-Hartwig amination for piperidine-thiolane formation).
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Gradients: Stepwise heating (e.g., 0°C to room temperature for acrylamide coupling) reduces side reactions.
  • Inert Atmosphere: Nitrogen/argon prevents oxidation of thiolane-dioxide or acrylamide groups .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Repetition: Replicate assays across multiple cell lines or enzymatic systems to confirm potency (IC₅₀/EC₅₀).
  • Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from rapid degradation.
  • Target Engagement Studies: Employ techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct target binding .

Q. How does molecular docking predict the interaction of this compound with kinase targets?

Docking simulations (e.g., AutoDock Vina) align the acrylamide group with catalytic lysine residues in kinases, forming covalent or non-covalent bonds. The pyridin-3-yl group occupies hydrophobic pockets, while the thiolane-dioxide may stabilize water-mediated hydrogen bonds. Validation requires mutagenesis (e.g., Ala-scanning of predicted binding residues) .

Q. What structural analogs exhibit improved pharmacokinetic properties, and how are they designed?

Analog ModificationsImpact on PK PropertiesReference
Replacement of thiolane-dioxide with morpholine-dioneIncreased metabolic stability
Fluorination of pyridine ringEnhanced membrane permeability
PEGylation of acrylamideProlonged half-life in vivo

Q. How do environmental factors (pH, temperature) affect the compound’s stability in solution?

  • pH Stability: The acrylamide group hydrolyzes under acidic conditions (pH < 4), while the thiolane-dioxide ring remains stable at physiological pH (7.4).
  • Thermal Degradation: Above 40°C, E→Z isomerization of the acrylamide occurs, detectable via UV-Vis spectroscopy (λ shift from 280 nm to 320 nm). Storage at -20°C in amber vials is recommended .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity?

  • Kinase Inhibition: Use TR-FRET (time-resolved fluorescence resonance energy transfer) assays with recombinant kinases (e.g., EGFR, ALK).
  • Cellular Efficacy: Measure antiproliferative effects via MTT assay in cancer cell lines (e.g., HCT-116, A549).
  • Off-Target Screening: Perform broad-panel profiling (e.g., Eurofins Cerep) to assess selectivity .

Q. How can computational models guide the design of derivatives with reduced toxicity?

  • ADMET Prediction: Tools like SwissADME or ProTox-II forecast hepatotoxicity and hERG channel inhibition.
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, topological polar surface area) with in vivo toxicity data from analogs .

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